molecular formula C11H10ClNO2 B2516205 2-(isoquinolin-8-yl)acetic acid hydrochloride CAS No. 2413884-84-9

2-(isoquinolin-8-yl)acetic acid hydrochloride

Cat. No.: B2516205
CAS No.: 2413884-84-9
M. Wt: 223.66
InChI Key: IMRWVKLIXGNZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isoquinolin-8-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

Isoquinoline derivatives have been actively explored for their synthetic pathways and structural properties. For instance, the synthesis and investigation of the structure and anti-inflammatory activity of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid derivatives highlight the interest in developing anti-inflammatory agents through structural modification of isoquinoline compounds (Ukrainets et al., 2010). Similarly, the study of salt and inclusion compounds of 8-hydroxyquinoline-based amides provides insights into the structural aspects of isoquinoline derivatives and their potential applications in material science and pharmaceuticals (Karmakar et al., 2007).

Biological Activities and Applications

Novel isoquinoline derivatives have been identified as bradykinin-1 antagonists, revealing their therapeutic potential in modulating inflammatory responses and offering a novel approach to drug development for related conditions (Huszár et al., 2008). The antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates further underscores the importance of isoquinoline derivatives in developing new antimicrobial agents (Ahmed et al., 2006).

Corrosion Inhibition

Research into the corrosion inhibition properties of isoquinoline derivatives for metals in acidic environments is another area of significant interest. Studies demonstrate the efficacy of these compounds as corrosion inhibitors, which is crucial for extending the lifespan of metal structures and components in industrial applications (About et al., 2020).

Supramolecular Chemistry

The use of 8-hydroxyquinoline derivatives in metallosupramolecular chemistry for the development of new supramolecular sensors, emitting devices, or self-assembled aggregates demonstrates the versatility of isoquinoline compounds in advanced materials science and nanotechnology. These applications leverage the unique coordinating properties of 8-hydroxyquinoline and its derivatives to create functional materials with potential uses in electronics, sensing, and photonics (Albrecht et al., 2008).

Environmental Remediation

Isoquinoline derivatives have also been studied for their environmental applications, such as in the degradation of pollutants. The isolation and characterization of a strain capable of degrading isoquinoline, a challenging pollutant in coking wastewater, highlights the potential of bioremediation strategies using microorganisms to address environmental contamination issues (Guanghua et al., 2011).

Properties

IUPAC Name

2-isoquinolin-8-ylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.ClH/c13-11(14)6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-5,7H,6H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNBKGIBZXMUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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